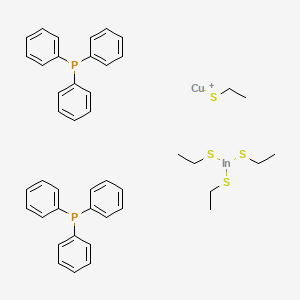
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is a complex compound that combines copper, ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane typically involves the reaction of copper(I) salts with ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to copper(I) from copper(II).
Substitution: Ligands such as ethanethiolate or triphenylphosphane can be substituted with other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or thiolates
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions may result in new copper(I) complexes with different ligands .
Applications De Recherche Scientifique
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: It is used in the development of new materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane involves the interaction of the copper(I) center with various molecular targets. The copper(I) ion can coordinate with ligands, facilitating electron transfer reactions. This coordination can lead to the activation of molecular oxygen or other substrates, resulting in various chemical transformations. The specific pathways involved depend on the nature of the ligands and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) triphenylphosphine complexes: These compounds share the triphenylphosphane ligand but may have different thiolate ligands.
Copper(I) thiolate complexes: These compounds have similar thiolate ligands but may differ in the phosphine ligands used
Uniqueness
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is unique due to the combination of its ligands, which confer specific electronic and steric properties. This uniqueness makes it particularly useful in catalysis and materials science applications .
Propriétés
IUPAC Name |
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZAFFSQEACPGF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50CuInP2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159817-84-1 |
Source


|
| Record name | Copper(1+), bis(triphenylphosphine)-, (T-4)-tetrakis(ethanethiolato)indate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159817-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

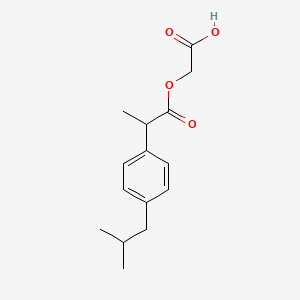




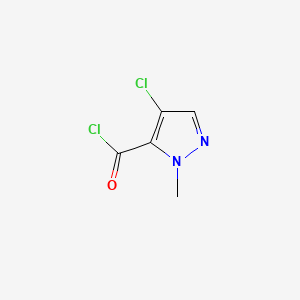
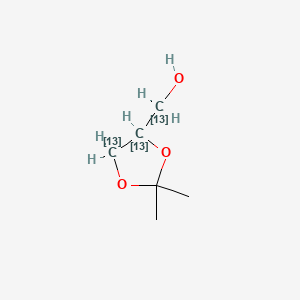
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
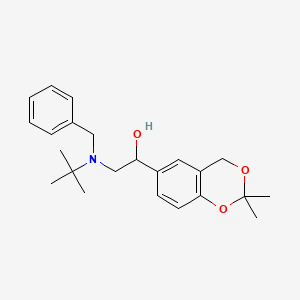


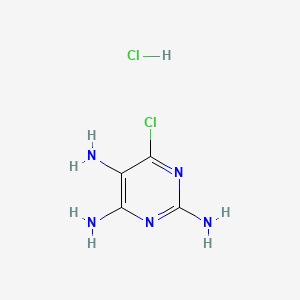
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
